
N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated pyrimidine derivative.
Applications De Recherche Scientifique
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Agrochemistry: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Contains a pyrazole ring but has a different substitution pattern.
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Propriétés
Formule moléculaire |
C9H10ClN5 |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
2-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14) |
Clé InChI |
PVEXMVDRZUREEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


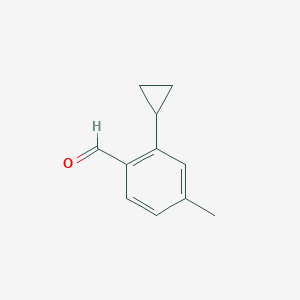

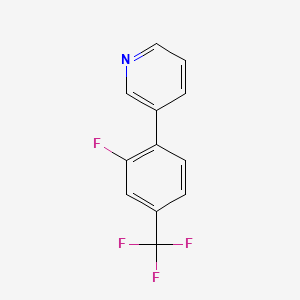

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
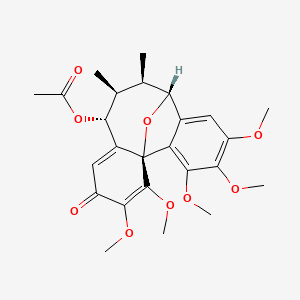
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
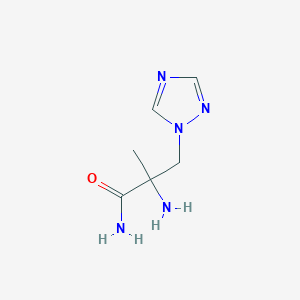
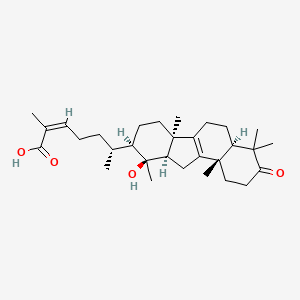
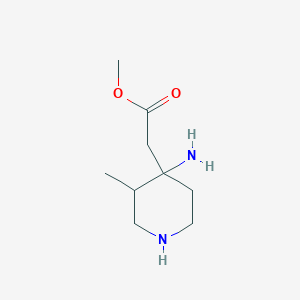

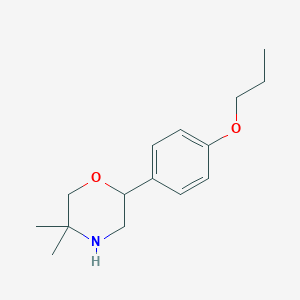
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
